

The Role of AZD7507 in Modulating Tumor-Associated Macrophages: A Technical Overview

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Compound of Interest

Compound Name: AZD7507

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Abstract

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment (TME), often correlating with poor prognosis and resistance to therapy in various cancers. The Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway is pivotal for the differentiation, proliferation, and survival of most TAMs. **AZD7507**, a potent and selective, orally bioavailable small-molecule inhibitor of CSF1R, has been investigated for its potential to modulate the TME by targeting TAMs. This technical guide provides an in-depth overview of the preclinical data on **AZD7507**, focusing on its mechanism of action, its effects on TAMs, and the subsequent anti-tumor immune responses. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting TAMs with CSF1R Inhibition

Tumor-associated macrophages are a heterogeneous population of myeloid cells that can exhibit both pro-tumoral (M2-like) and anti-tumoral (M1-like) functions. In many solid tumors, TAMs are predominantly polarized towards an M2-like phenotype, contributing to tumor progression through various mechanisms, including the suppression of adaptive immunity, promotion of angiogenesis, and enhancement of tumor cell invasion and metastasis.

The CSF1/CSF1R axis is a key regulator of macrophage biology. The binding of CSF1 to its receptor, CSF1R, a receptor tyrosine kinase, triggers downstream signaling cascades that are essential for the survival and function of macrophages.[1] High expression of CSF1R on TAMs has been associated with poor prognosis in several cancers, making it an attractive therapeutic target.[2]

AZD7507 is a cinnoline-based, ATP-competitive inhibitor of CSF1R.[3] It was developed from a series of 3-amido-4-anilinoquinoline compounds to optimize for potency and reduce off-target effects, particularly cardiovascular liabilities.[4] Preclinical studies have demonstrated its efficacy in depleting TAMs and eliciting anti-tumor responses.

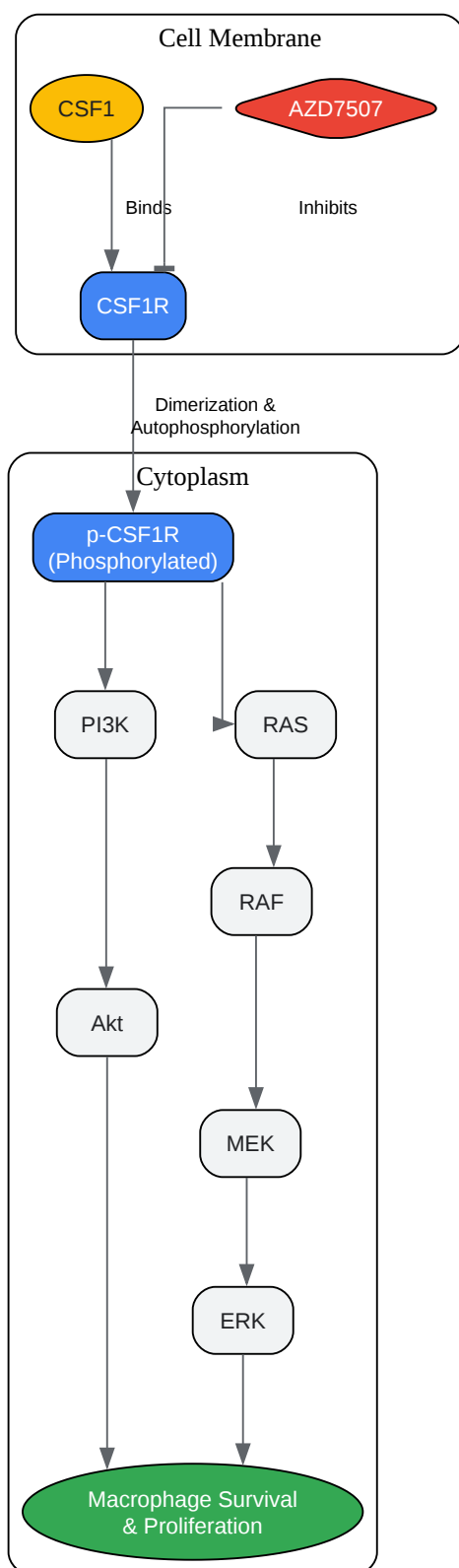
Mechanism of Action of AZD7507

AZD7507 exerts its biological effects by directly inhibiting the kinase activity of CSF1R. This inhibition blocks the downstream signaling pathways that are crucial for macrophage survival and function.

Inhibition of CSF1R Phosphorylation and Downstream Signaling

Upon binding of its ligand, CSF1, the CSF1R dimerizes and autophosphorylates on specific tyrosine residues, initiating a cascade of intracellular signaling events. **AZD7507**, by competing with ATP for the kinase domain of CSF1R, prevents this autophosphorylation.

Key downstream signaling pathways affected by **AZD7507** include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[1] Preclinical studies have shown that **AZD7507** effectively inhibits CSF1-induced phosphorylation of CSF1R and the downstream effector ERK in bone marrow-derived macrophages (BMDMs).[5]



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Figure 1: AZD7507 Mechanism of Action on the CSF1R Signaling Pathway.

Preclinical Efficacy of AZD7507

The anti-tumor activity of **AZD7507** has been primarily evaluated in preclinical models of pancreatic ductal adenocarcinoma (PDAC), a cancer type known for its dense desmoplastic stroma and high infiltration of immunosuppressive TAMs.[\[6\]](#)

In Vitro Effects on Macrophages

In vitro studies using bone marrow-derived macrophages have demonstrated that **AZD7507** inhibits CSF1-dependent proliferation and induces apoptosis.

Parameter	Cell Type	Assay	Endpoint	Result with AZD7507	Reference
Cell Proliferation	3T3-CSF1R	Proliferation Assay	IC50 for inhibition of proliferation	32 nM	[7]
CSF1R Phosphorylation	BMDMs	Western Blot	Inhibition of p-CSF1R (Tyr723)	Dose-dependent inhibition	[5]
ERK Phosphorylation	BMDMs	Western Blot	Inhibition of p-ERK1/2	Dose-dependent inhibition	[5]
Apoptosis	BMDMs	Annexin V Staining	Increased percentage of apoptotic cells	Significant increase in Annexin V+ cells	[5]

In Vivo Efficacy in Pancreatic Cancer Models

In a genetically engineered mouse model of PDAC (KPC mice), oral administration of **AZD7507** led to a significant reduction in tumor growth and prolonged survival.[\[2\]](#)

Parameter	Animal Model	Treatment Regimen	Endpoint	Result with AZD7507	Reference
TAM Depletion	KPC Mice	100 mg/kg, BID	Reduction in F4/80+ TAMs	Significant decrease in the percentage of TAMs in the tumor	[2]
Tumor Growth	KPC Mice	100 mg/kg, BID	Change in tumor volume	Significant reduction in tumor volume compared to vehicle control	[2]
Survival	KPC Mice	100 mg/kg, BID	Overall survival	Significantly prolonged survival	[2]
T-cell Infiltration	KPC Mice	100 mg/kg, BID	CD8+ T-cell count in tumors	Increased infiltration of CD8+ T-cells	[2]

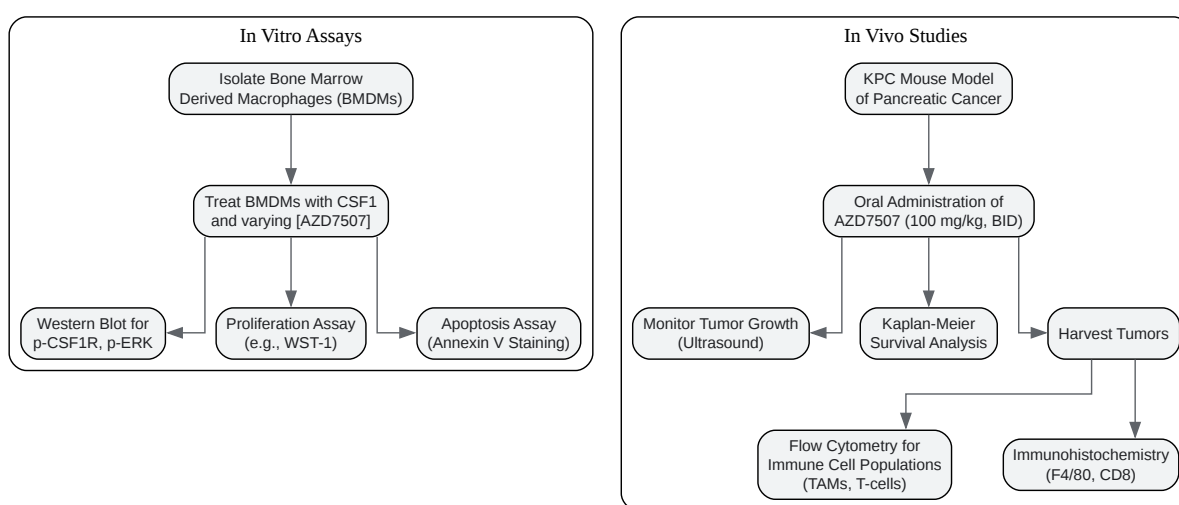
Pharmacokinetics and Safety Profile

AZD7507 was developed to have a favorable pharmacokinetic and safety profile.

Parameter	Species	Endpoint	Result	Reference
Oral Bioavailability	Rat	Bioavailability (%)	42%	[8]
In Vivo Clearance	Rat	Clearance (mL/min/kg)	7	[8]
Cardiovascular Safety	Canine	L-type Ca channel IC50	>20 μ M	[8]

Experimental Protocols

This section provides a summary of the key experimental methodologies used to evaluate the efficacy of **AZD7507**.



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Figure 2: Experimental Workflow for Preclinical Evaluation of **AZD7507**.

Western Blotting for Phospho-protein Analysis

- **Cell Lysis:** Bone marrow-derived macrophages (BMDMs) are treated with CSF1 with or without **AZD7507** for the indicated times. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration is determined using a BCA assay.

- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- **Antibody Incubation:** Membranes are blocked and then incubated with primary antibodies against p-CSF1R (Tyr723), total CSF1R, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β -actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
- **Detection:** Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Murine Studies

- **Animal Model:** Genetically engineered KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mice, which spontaneously develop pancreatic ductal adenocarcinoma, are used.
- **Treatment:** Once tumors are established (e.g., palpable or detected by ultrasound), mice are randomized to receive vehicle control or **AZD7507** (100 mg/kg) by oral gavage twice daily.
- **Tumor Monitoring:** Tumor volume is monitored regularly using high-resolution ultrasound.
- **Survival Analysis:** A cohort of mice is monitored for overall survival, and Kaplan-Meier survival curves are generated.
- **Immunophenotyping:** At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies for flow cytometric analysis of immune cell populations (e.g., CD45, CD11b, F4/80 for TAMs; CD3, CD4, CD8 for T-cells).
- **Immunohistochemistry (IHC):** Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against F4/80 to visualize and quantify macrophage infiltration.

Clinical Development Status

AZD7507 was identified as a clinical candidate in 2013.^[8] However, a review of publicly available clinical trial registries and AstraZeneca's current pipeline does not show **AZD7507** in

active clinical development under this designation.[9][10] Its global research and development status has been described as "Pending".[11]

Conclusion

AZD7507 is a potent and selective CSF1R inhibitor that has demonstrated significant preclinical activity in models of pancreatic cancer. By depleting tumor-associated macrophages, **AZD7507** can remodel the tumor microenvironment, leading to enhanced anti-tumor T-cell responses, reduced tumor growth, and prolonged survival in preclinical models. The data presented in this guide highlight the therapeutic potential of targeting the CSF1R pathway and provide a comprehensive overview of the preclinical characterization of **AZD7507** for researchers and drug development professionals. While its clinical development status is not publicly detailed, the preclinical findings with **AZD7507** and other CSF1R inhibitors continue to support the rationale for targeting TAMs in cancer therapy.

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